Phenylmethanesulfinamide
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Overview
Description
Phenylmethanesulfinamide is an organosulfur compound characterized by the presence of a sulfinamide functional group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenylmethanesulfinamide can be synthesized through several methods. One common approach involves the reaction of phenylmethanesulfonyl chloride with ammonia or an amine under controlled conditions. Another method includes the oxidation of phenylmethanesulfonamide using oxidizing agents such as hydrogen peroxide or peracids .
Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale oxidation processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific temperature and pressure conditions to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: Phenylmethanesulfinamide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form sulfonamides or sulfonic acids.
Reduction: Reduction reactions can convert it back to the corresponding sulfonamide.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Metal hydrides, such as sodium borohydride.
Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfonamides, sulfonic acids.
Reduction: Sulfonamides.
Substitution: Various substituted sulfinamides.
Scientific Research Applications
Phenylmethanesulfinamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor for the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of polymers and as an intermediate in various chemical manufacturing processes
Mechanism of Action
The mechanism by which phenylmethanesulfinamide exerts its effects involves its ability to interact with various molecular targets. The sulfinamide group can form hydrogen bonds and engage in nucleophilic and electrophilic interactions, influencing the activity of enzymes and other proteins. These interactions can modulate biochemical pathways, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
- Methanesulfonamide
- Phenylmethanesulfonamide
- Sulfoximine
- Sulfonimidate .
Phenylmethanesulfinamide stands out due to its unique balance of reactivity and stability, making it a versatile compound in various chemical and industrial applications.
Properties
IUPAC Name |
phenylmethanesulfinamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c8-10(9)6-7-4-2-1-3-5-7/h1-5H,6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDZTPQQLLBYRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112599-81-2 |
Source
|
Record name | phenylmethanesulfinamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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